

A Technical Guide to the Physical and Chemical Characteristics of Sativene

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Compound of Interest

Compound Name: **Sativene**

Cat. No.: **B1246779**

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Abstract

Sativene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its unique tricyclic structure and potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **sativene**, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic signature, biosynthetic pathway, and chemical reactivity. Experimental protocols for its isolation, purification, and analysis are also outlined, supported by visual diagrams to facilitate understanding of key processes.

Physicochemical Properties

Sativene is a volatile, colorless liquid with a chemical formula of $C_{15}H_{24}$ and a molecular weight of approximately 204.35 g/mol .^{[1][2]} It is a hydrophobic molecule, soluble in organic solvents like alcohol but insoluble in water.^[3] Its unique bridged tricyclic structure contributes to its distinct physical properties.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄	[1][2]
Molecular Weight	204.35 g/mol	[1]
Boiling Point	255-257 °C at 760 mmHg	[3]
Density	~0.921 g/mL	
Appearance	Colorless clear liquid (estimated)	[3]
Solubility	Soluble in alcohol; Insoluble in water	[3]

Spectroscopic Data

The structural elucidation of **sativene** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for **sativene** is not readily found in the primary search results, the chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on its structure and comparison with similar sesquiterpenes. The complex tricyclic structure of **sativene** results in a crowded ¹H NMR spectrum with overlapping signals, particularly in the aliphatic region. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment.

Expected ¹H NMR Spectral Features:

- Vinyl Protons: Two distinct signals corresponding to the exocyclic methylene group (=CH₂).
- Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm) arising from the numerous methine and methylene protons of the cyclic framework.

- Methyl Protons: Singlets and doublets corresponding to the methyl groups attached to the tricyclic core.

Expected ^{13}C NMR Spectral Features:

- Alkene Carbons: Two signals in the olefinic region (δ 100-150 ppm) corresponding to the exocyclic double bond.
- Aliphatic Carbons: A number of signals in the upfield region (δ 10-60 ppm) representing the various sp^3 -hybridized carbons of the rings.

Mass Spectrometry (MS)

Mass spectrometry of **sativene** reveals a molecular ion peak $[\text{M}]^+$ at m/z 204, consistent with its molecular formula. The fragmentation pattern is characteristic of sesquiterpenes and involves successive losses of alkyl fragments.

Predicted Fragmentation Pattern: The fragmentation of the **sativene** molecular ion is expected to proceed through cleavages of the carbon-carbon bonds within the tricyclic system, leading to the formation of stable carbocation fragments. Common losses would include methyl (CH_3 , 15 Da), ethyl (C_2H_5 , 29 Da), propyl (C_3H_7 , 43 Da), and isopropyl (C_3H_7 , 43 Da) radicals. The relative abundance of these fragment ions provides valuable information for structural confirmation. While a specific mass spectrum for **sativene** is not provided in the initial search results, analysis of related seco-**sativene** sesquiterpenoids shows fragmentation pathways involving McLafferty rearrangement, 1,3-rearrangement, and neutral losses, which can be inferred to be similar for **sativene**.^{[4][5][6]}

Infrared (IR) Spectroscopy

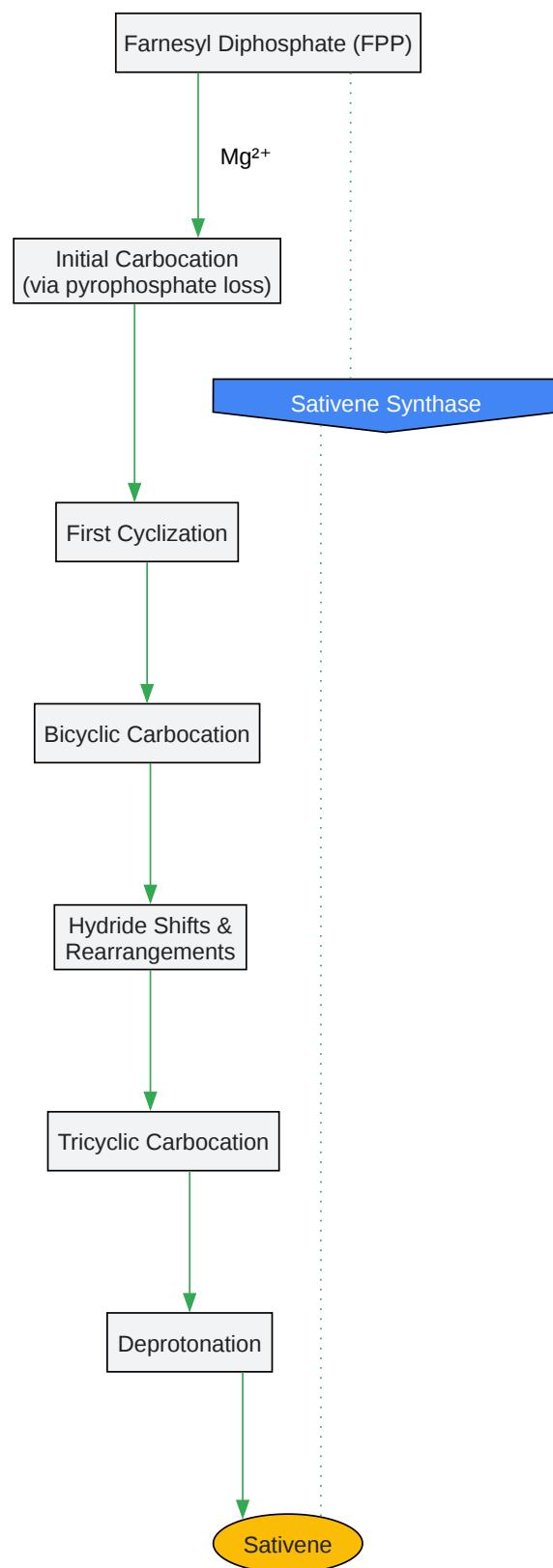
The infrared spectrum of **sativene** is characterized by absorption bands corresponding to its key functional groups.

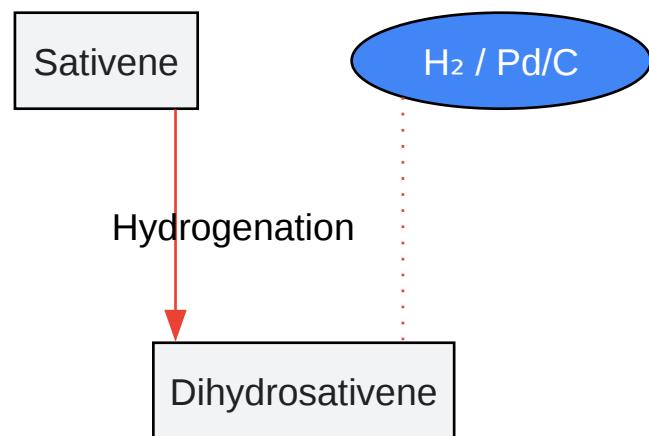
Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3080	C-H stretch	=C-H (alkene)
2850-3000	C-H stretch	C-H (alkane)
~1640	C=C stretch	Alkene
~1450 & ~1375	C-H bend	-CH ₃ and -CH ₂ -
~890	C-H bend	=CH ₂ (out-of-plane)

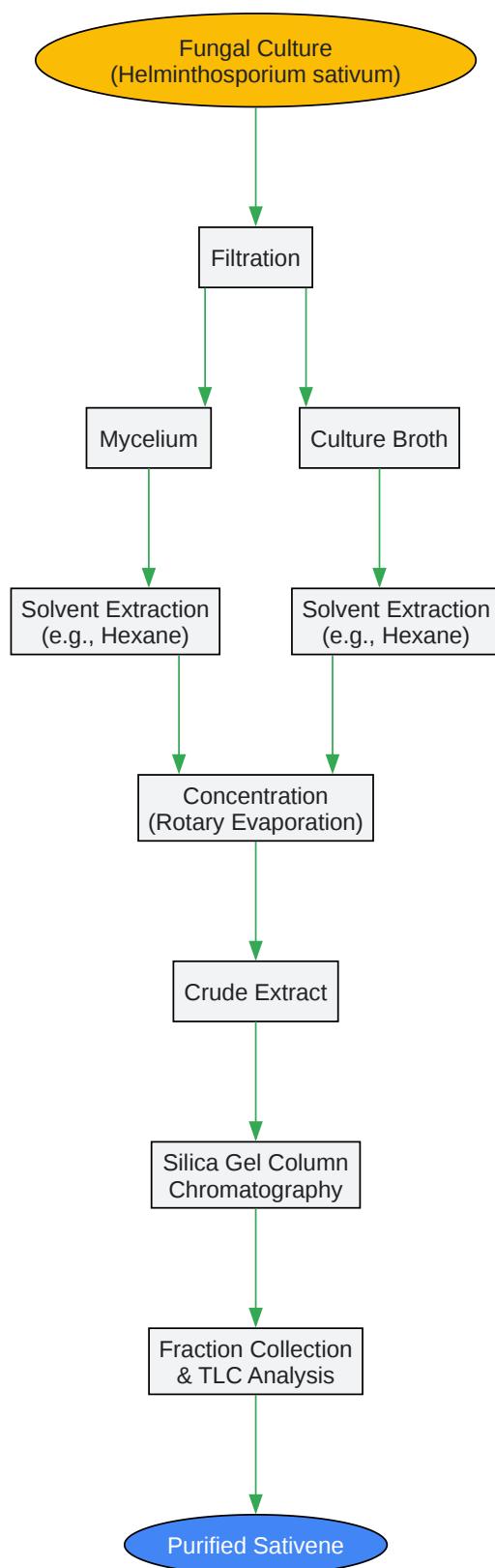
Biosynthesis of Sativene

Sativene is biosynthesized from farnesyl diphosphate (FPP), a common precursor for sesquiterpenes. The key enzyme in this pathway is (+)-**sativene** synthase.^[7] This enzyme catalyzes the cyclization of the linear FPP molecule into the complex tricyclic structure of **sativene**.

The catalytic mechanism of terpene cyclases, such as **sativene** synthase, is a complex process involving a series of carbocationic intermediates and rearrangements. The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and stabilizes the high-energy carbocation intermediates, ultimately leading to the specific stereochemistry of the final product.





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